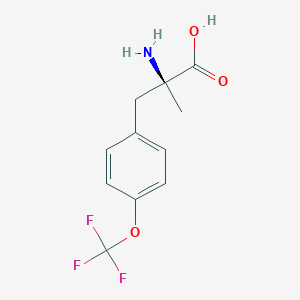
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure analysis for “(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid” is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not explicitly mentioned in the searched resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. The specific physical and chemical properties for “this compound” are not available in the searched resources .Scientific Research Applications
Branched Chain Aldehydes in Foods
- Branched aldehydes, deriving from amino acids, are crucial flavor compounds in both fermented and non-fermented products. Understanding their production and degradation pathways from amino acids is essential for controlling their levels in food products (Smit, Engels, & Smit, 2009).
Sorption of Herbicides to Soil
- The sorption behavior of herbicides, including those structurally related to (S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid, to various soil components provides insights into environmental interactions and the importance of soil organic matter and iron oxides as relevant sorbents (Werner, Garratt, & Pigott, 2012).
Chlorogenic Acid (CGA) Pharmacological Review
- CGA, a phenolic compound found in green coffee extracts and tea, exhibits a range of therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective effects, suggesting the potential health benefits of phenolic acid compounds (Naveed et al., 2018).
Cinnamic Acid Derivatives in Anticancer Research
- Cinnamic acid and its derivatives have shown potential in anticancer research, highlighting the importance of phenolic acids and their analogues in medicinal research for their traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).
Amino Acid Sensors and Biosensors
- Advances in sensors and biosensors for detecting amino acids, including phenylalanine, tyrosine, and tryptophan, underscore the importance of amino acid monitoring in medicine and pharmacy, suggesting potential applications for this compound in similar domains (Dinu & Apetrei, 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as carbonic anhydrase .
Mode of Action
It is a derivative of phenylalanine , an essential amino acid that plays a crucial role in the biosynthesis of proteins.
Result of Action
They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
(S)-2-Amino-2-methyl-3-(4-(trifluoromethoxy)phenyl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of amino acid metabolism. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for amino acid transporters and enzymes involved in amino acid catabolism and anabolism. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in amino acid transport and metabolism, thereby altering the cellular uptake and utilization of amino acids. Additionally, it may impact cell signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Furthermore, it may interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. These molecular interactions are crucial for understanding the compound’s role in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular metabolism and function. At high doses, it can lead to toxic or adverse effects, including disruptions in amino acid metabolism and cellular signaling pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes and cofactors that facilitate the catabolism and anabolism of amino acids. These interactions can influence metabolic flux and the levels of various metabolites within the cell. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within different cellular compartments. The compound’s distribution can affect its localization and accumulation, thereby influencing its biological activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can impact the compound’s interactions with other biomolecules and its overall biological effects .
Properties
IUPAC Name |
(2S)-2-amino-2-methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-10(15,9(16)17)6-7-2-4-8(5-3-7)18-11(12,13)14/h2-5H,6,15H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWWOOCNIXIIJO-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=C(C=C1)OC(F)(F)F)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


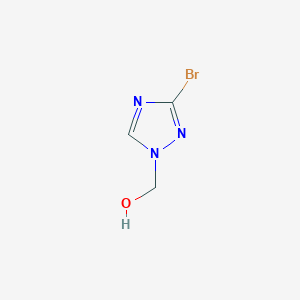



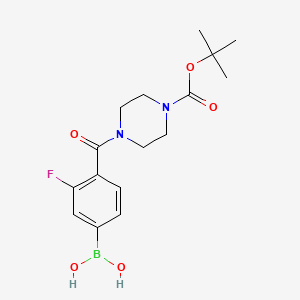

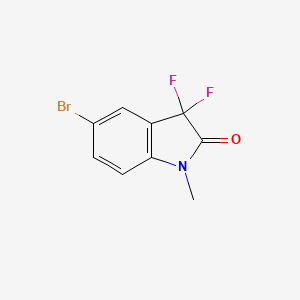
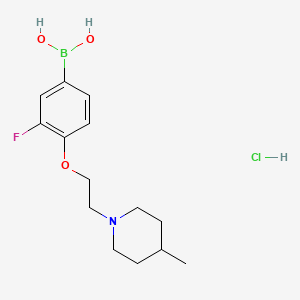
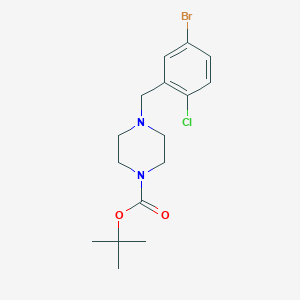
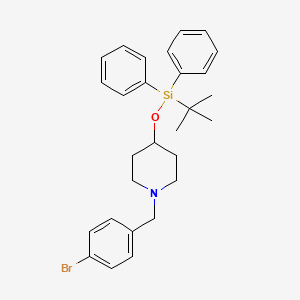

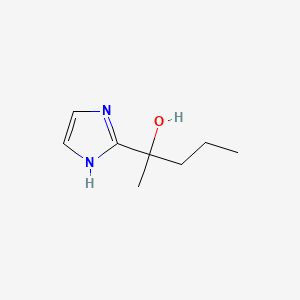

![6,9-Diaza-spiro[4.5]decane-9-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1446148.png)
